molecular formula C20H15ClN4 B2478002 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 320418-12-0

4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2478002
CAS No.: 320418-12-0
M. Wt: 346.82
InChI Key: OLTYTSOFSNTELS-UHFFFAOYSA-N
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Description

4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an allylamino group, a chlorophenyl group, and a phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then reacted with allylamine and a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality compounds in research and development .

Chemical Reactions Analysis

Types of Reactions

4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c1-2-12-23-20-17(13-22)18(14-8-10-16(21)11-9-14)24-19(25-20)15-6-4-3-5-7-15/h2-11H,1,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTYTSOFSNTELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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